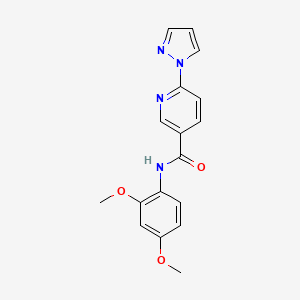

N-(2,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Description

N-(2,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a nicotinamide derivative characterized by a pyrazole-substituted nicotinamide core and a 2,4-dimethoxyphenyl group at the amide nitrogen.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-23-13-5-6-14(15(10-13)24-2)20-17(22)12-4-7-16(18-11-12)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAAWUKFJAWLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201167435 | |

| Record name | N-(2,4-Dimethoxyphenyl)-6-(1H-pyrazol-1-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321533-71-5 | |

| Record name | N-(2,4-Dimethoxyphenyl)-6-(1H-pyrazol-1-yl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321533-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dimethoxyphenyl)-6-(1H-pyrazol-1-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative.

Attachment of the 1H-Pyrazol-1-yl Group: The 1H-pyrazol-1-yl group can be attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with the nicotinamide core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a chemical compound belonging to the nicotinamide class, featuring a 2,4-dimethoxyphenyl group and a 1H-pyrazol-1-yl group attached to the nicotinamide core. It has various scientific research applications, including medicinal chemistry, material science, biological research, and industrial applications.

Medicinal Chemistry

- This compound is investigated as a potential therapeutic agent because of its capacity to engage with biological targets.

- Examples of pyrazole derivatives and nicotinonitriles have pharmacological and medicinal importance .

Material Science

- This compound is explored for its potential in developing advanced materials with specific properties.

Biological Research

- The compound is utilized in studies to understand its effects on biological systems and its potential as a biochemical tool.

Industrial Applications

- It is investigated for its potential use in industrial processes like catalysis and material synthesis.

Mechanism of Action

- The mechanism of action involves interaction with molecular targets like enzymes or receptors, modulating their activity and leading to various biological effects, including signal transduction, gene expression, and metabolic regulation.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Nicotinamide Derivatives

Substituent Effects on Physicochemical Properties

Electron-Donating vs. In contrast, the 4-bromobenzoyl group in the compound from introduces electron-withdrawing effects, which may alter reactivity and binding interactions. The N,N-dimethyl substituent in reduces steric hindrance and increases hydrophobicity compared to bulkier aryl groups.

Polarity and Solubility: The 3-acetylphenyl group () introduces a ketone functionality, increasing polarity and hydrogen-bonding capacity, which could enhance aqueous solubility relative to the dimethoxyphenyl variant.

Molecular Weight and Drug-Likeness :

- The target compound’s higher molecular weight (~362.38) compared to (216.24) and (306.32) may influence pharmacokinetic properties, such as membrane permeability or metabolic stability. The brominated derivative in (463.29) exceeds typical thresholds for oral bioavailability, highlighting trade-offs between bulkier substituents and drug-likeness.

Biological Activity

N-(2,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic compound that integrates features from both nicotinamide and pyrazole, distinguished by its unique structural attributes. This article delves into the biological activity of this compound, summarizing relevant research findings, potential pharmacological applications, and synthesis methods.

Chemical Structure and Properties

The compound features:

- Nicotinamide Core : Provides a framework for biological activity.

- 2,4-Dimethoxyphenyl Group : Enhances lipophilicity and potentially influences bioactivity.

- 1H-Pyrazol-1-yl Moiety : Contributes to its pharmacological properties.

This structural combination suggests potential interactions with various biological targets, making it a candidate for drug development.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. For instance, analogs of similar pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells, with IC50 values in the micromolar range .

- Xanthine Oxidase Inhibition : As seen in studies involving pyrazole derivatives, compounds with similar structures have been identified as potent inhibitors of xanthine oxidase, which is crucial in managing conditions like gout .

- Carbonic Anhydrase Inhibition : Some derivatives have been shown to selectively inhibit human carbonic anhydrases (hCA), indicating potential applications in treating conditions related to these enzymes .

Case Studies

- Cytotoxic Effects : A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells .

- Inhibition Studies : In vitro evaluations revealed that specific analogs could inhibit hCA IX and XII at nanomolar concentrations, showcasing their potential as therapeutic agents for cancer treatment .

Summary of Biological Activity

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Nicotinamide Core : Synthesized via reaction between nicotinic acid and ammonia or an amine.

- Introduction of 2,4-Dimethoxyphenyl Group : Achieved through coupling reactions like Suzuki-Miyaura cross-coupling.

- Attachment of 1H-Pyrazol-1-yl Group : This can be done through nucleophilic substitution reactions involving a suitable pyrazole derivative.

These synthetic routes are critical for obtaining the compound in sufficient purity for biological testing.

Q & A

Q. What established synthetic routes are available for synthesizing N-(2,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Amide Coupling : React 2,4-dimethoxyaniline with a nicotinic acid derivative using carbodiimide coupling agents (e.g., EDCl or DCC) with HOBt in DMF under inert conditions .

Pyrazole Introduction : Attach the 1H-pyrazole moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction), requiring precise temperature control (80–100°C) .

Purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to achieve >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm molecular structure (¹H/¹³C NMR) and assess purity. Aromatic proton signals in the dimethoxyphenyl and pyrazole groups are critical .

- HPLC : Monitor reaction progress and final purity using C18 columns and UV detection .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What in vitro assays are commonly used to screen its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with kinases or NAD+-dependent enzymes using fluorometric or colorimetric substrates .

- Cell Viability Assays : Employ MTT or ATP-based assays to evaluate cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution refinement and ORTEP-3 for visualizing electron density maps. Adjust thermal parameters and occupancy factors to resolve ambiguities .

- Validation : Cross-check with PLATON or ADDSYM to detect missed symmetry or twinning .

Q. What strategies optimize reaction yield in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Solvent Optimization : Replace DMF with DMA or THF to reduce side reactions .

- In Situ Monitoring : Use TLC or inline IR spectroscopy to detect intermediates and adjust reaction time .

Q. How to design experiments to elucidate its mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., PARP-1 or sirtuins) .

- Mutagenesis Studies : Engineer enzyme active sites to validate binding residues via kinetic assays .

- Metabolomic Profiling : Track NAD+ levels in treated cells using LC-MS to confirm precursor activity .

Q. How to address discrepancies in bioassay results across studies?

- Methodological Answer :

- Dose-Response Analysis : Perform IC50/EC50 curves with triplicate measurements to rule out concentration-dependent effects .

- Cell Line Validation : Use CRISPR-edited isogenic lines to control for genetic variability .

- Statistical Modeling : Apply ANOVA or Bayesian inference to differentiate experimental noise from true biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.